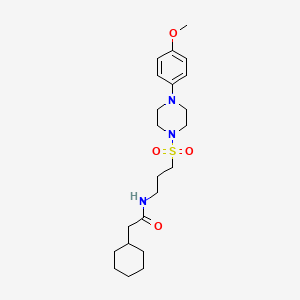

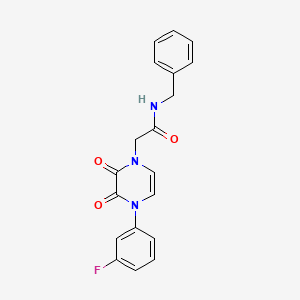

![molecular formula C36H34N4O2S2 B2757961 N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide CAS No. 476634-42-1](/img/structure/B2757961.png)

N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are present in a variety of synthetic and natural products and have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aryl aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. For instance, the molecular formula of a related compound, N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine, is C20H19N3S4, with an average mass of 429.645 Da .Scientific Research Applications

Synthesis and Anti-Tumor Activities

N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide and similar benzothiazole derivatives have been extensively studied for their potential applications in various scientific research domains. One of the significant areas of research focuses on the synthesis of new compounds incorporating benzothiazole units for their potent anti-tumor activities. For instance, a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated promising activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).

Optical and Antibacterial Properties

Research on benzothiazole derivatives also extends to their optical and antibacterial properties. Schiff base ligands comprising benzothiazole units were synthesized and characterized, showing significant emissions and good anti-bacterial activity against pathogenic bacteria such as Staphylococcus aureus and Propionibacterium acnes. These findings suggest the utility of benzothiazole derivatives in developing new materials with potential applications in light emission and antibacterial treatments (Mishra et al., 2020).

Tribological Properties

In the context of material science, benzothiazole derivatives have been evaluated for their tribological properties. A study on a novel long-chain alkyl phenylboronic acid ester containing benzothiazole demonstrated outstanding hydrolytic stability and comprehensive tribological properties, making it a potential candidate for lubricant applications (Li et al., 2014).

Catalytic and Coupling Reactions

Furthermore, benzothiazole derivatives are crucial in catalysis and organic synthesis. Palladium (II) complexes of N,S-heterocyclic carbenes with pendant and coordinated allyl function, derived from benzothiazole, exhibited high activity toward Suzuki-Miyaura coupling reactions. This illustrates the role of benzothiazole-based compounds in facilitating the formation of biaryl compounds, a fundamental reaction in the pharmaceutical and fine chemical industries (Yen et al., 2007).

Luminescent Properties for White Light Emission

Additionally, the luminescent properties of benzothiazole derivatives have been explored for potential applications in white light emission. Specific benzothiazole analogues exhibited distinct emission regions, enabling the fabrication of white-light emitting devices by doping these compounds into a polymer matrix. This research underscores the versatility of benzothiazole derivatives in developing advanced materials for optoelectronic applications (Lu et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H34N4O2S2/c41-33(37-27-15-11-13-25(23-27)35-39-29-17-7-9-19-31(29)43-35)21-5-3-1-2-4-6-22-34(42)38-28-16-12-14-26(24-28)36-40-30-18-8-10-20-32(30)44-36/h7-20,23-24H,1-6,21-22H2,(H,37,41)(H,38,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDJOFICQNTAKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCCCCCCCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

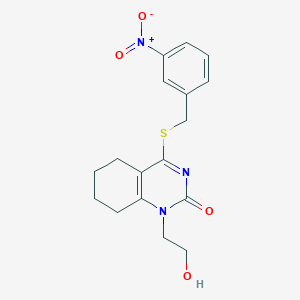

![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2757879.png)

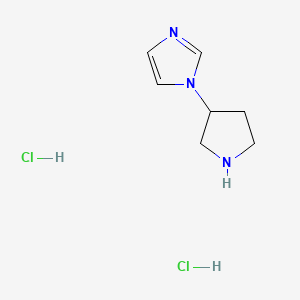

![1-[(4-Methylphenyl)methyl]-2-propylbenzimidazole](/img/structure/B2757883.png)

![8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2757894.png)

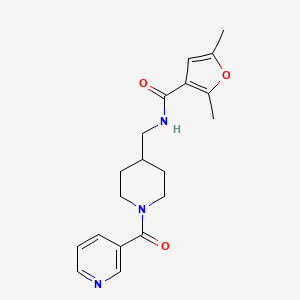

![2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2757899.png)

![5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2757900.png)

![(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2757901.png)